molecular formula C12H13NO3 B1522032 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one CAS No. 1209081-98-0

4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

Cat. No.: B1522032
CAS No.: 1209081-98-0
M. Wt: 219.24 g/mol
InChI Key: WSHHVWSJMAERFE-UHFFFAOYSA-N
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Description

The compound 4,7-Dioxa-13-azatricyclo[8.5.0.0³,⁸]pentadeca-1(10),2,8-trien-12-one (CAS: 1209081-98-0) is a tricyclic heterocyclic molecule featuring a 15-membered ring system with two oxygen atoms (dioxa), one nitrogen atom (aza), and a ketone functional group at position 12. The compound is primarily used in R&D settings, as indicated by its commercial availability for bulk quotation in synthetic chemistry workflows .

Properties

IUPAC Name

2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h][3]benzazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-7-9-6-11-10(15-3-4-16-11)5-8(9)1-2-13-12/h5-6H,1-4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHHVWSJMAERFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2=CC3=C(C=C21)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one (CAS No. 1209081-98-0) is a complex organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. This compound has garnered interest in various research fields due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The compound features a bicyclic structure that includes dioxane and azetidine moieties, which contribute to its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Purity≥95%
Physical FormPowder
Storage TemperatureRoom Temperature

Structural Representation

The InChI key for this compound is WSHHVWSJMAERFE-UHFFFAOYSA-N, and its canonical SMILES notation is C1CNC(=O)CC2=CC3=C(C=C21)OCCO3 .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives of this compound demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation through the activation of caspases .

Neuroprotective Effects

There is also evidence supporting the neuroprotective effects of this compound. Research has indicated that it may protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes . This property could have implications for treating neurodegenerative diseases.

Study on Antimicrobial Activity

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against a panel of pathogens using disk diffusion methods. Results showed a significant zone of inhibition against Gram-positive bacteria compared to standard antibiotics.

Research on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 1209081-98-0
  • IUPAC Name : 2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h]benzazepin-7-one

These properties indicate that the compound contains both nitrogen and oxygen heteroatoms within a bicyclic structure, which can influence its reactivity and interactions with biological systems.

Medicinal Chemistry

The compound's structural features make it a candidate for the development of new pharmaceuticals. Research has indicated that derivatives of similar bicyclic compounds can exhibit various biological activities including:

  • Antimicrobial Properties : Compounds with similar structures have shown efficacy against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been tested for their ability to reduce inflammation in biological models.

Case studies have demonstrated that modifications to the core structure can enhance these properties, making it a focus for drug design.

Chemical Biology

In the field of chemical biology, this compound can serve as a probe for studying biological processes. Its ability to interact with specific biomolecules allows researchers to explore:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Cellular Uptake Studies : Its unique structure might facilitate studies on how compounds are transported into cells.

Research has highlighted the importance of such compounds in understanding disease mechanisms at the molecular level.

Materials Science

The unique properties of 4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one also extend to materials science:

  • Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis to create materials with specific mechanical and thermal properties.

Studies have shown that incorporating such heterocycles into polymer matrices can improve material performance.

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings/Case Studies
Medicinal ChemistryAntimicrobial agents; anti-inflammatory drugsEnhanced activity in modified derivatives
Chemical BiologyEnzyme inhibitors; cellular uptake probesEffective in targeting specific metabolic pathways
Materials ScienceMonomers for polymer synthesisImproved mechanical properties in composites

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heteroatoms

  • 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (): This tetracyclic compound replaces oxygen atoms with sulfur (dithia), altering electronic properties and reactivity. The presence of a ketone group at position 4(8) mirrors the target compound’s ketone but in a smaller ring system .
  • 13,13’-Macrotricyclic Azacrown Ethers (): Macrotricyclic compounds like 1,4,7,10-tetraoxa-13-azacyclopentadecane share oxygen and nitrogen heteroatoms but lack the bridged bicyclic framework of the target compound. These azacrown ethers are known for metal ion coordination, suggesting the target compound could have analogous supramolecular applications if functionalized appropriately .

Compounds with Similar Ring Systems

  • 4,7-Dioxa-13-azatricyclo[8.5.0.0³,⁸]pentadeca-1(10),2,8-triene ():
    This analogue lacks the ketone group at position 12, resulting in a simpler unsaturated tricyclic structure. The absence of the ketone reduces polarity and may increase stability against nucleophilic attack, highlighting the ketone’s role in modulating reactivity in the target compound .

  • 2,10-Dihydroxy-13-methyl-13-azatetracyclo[9.3.1.0²,¹⁰.0³,⁸]pentadeca-3(8),4,6-triene-9,15-dione ():
    This tetracyclic derivative incorporates hydroxyl and additional ketone groups, enhancing hydrogen-bonding capacity. The expanded ring system (tetracyclic vs. tricyclic) could influence conformational flexibility and binding interactions in biological systems .

Heterocyclic Compounds with Exact Mass Proximity

  • 7-Benzyl-6-hydroxy-4-isopropyl-15-oxa-2,5,8-triazatricyclo[8.5.0.0³,⁸]pentadeca-1(10),2,5,11,13-pentaen-9-one (): With a molecular formula C₁₈H₂₁NO₇ (exact mass 363.1318), this compound shares the tricyclo[8.5.0.0³,⁸] framework but includes a benzyl group and hydroxyl substituent. These modifications likely increase steric bulk and solubility compared to the target compound, which lacks aromatic substituents .

Comparative Analysis of Key Properties

Property Target Compound (CAS: 1209081-98-0) 3,7-Dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one 4,7-Dioxa-13-azatricyclo[8.5.0.0³,⁸]pentadeca-1(10),2,8-triene
Heteroatoms 2O, 1N 2S, 1N 2O, 1N
Functional Groups Ketone (C=O) Ketone (C=O) None
Ring System Tricyclic Tetracyclic Tricyclic
Polarity Moderate (due to ketone) Low (S substitution) Low (unsaturated hydrocarbon)
Potential Applications R&D synthesis Bioactive (anticancer, antimicrobial) Material science

Preparation Methods

Cyclization of Hydroxy-Benzazepine Precursors

A common method starts with a benzazepine derivative bearing hydroxy groups at positions that allow intramolecular cyclization to form the 1,4-dioxino ring. Under acidic or basic catalysis, the hydroxy groups react with adjacent carbons to form the dioxane ring, yielding the dioxa-azatricyclic core.

Formation of the Azatricyclic Lactam

The nitrogen atom is introduced via amide or lactam formation. This can be achieved by:

  • Amide bond formation between an amine-substituted intermediate and a carboxylic acid or ester
  • Intramolecular cyclization of amino alcohol precursors under dehydrating conditions to close the lactam ring at the 12-one position

This step is crucial for establishing the azatricyclic framework and the ketone functionality, often requiring controlled temperature and solvent conditions to favor ring closure.

Use of Ether Linkers to Form Dioxa Rings

The dioxa portion of the molecule (two oxygen atoms in the ring) is generally constructed by reacting diols or polyethers with benzazepine intermediates. For example, reactions involving ethylene glycol derivatives or dioxolane intermediates under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) have been reported to facilitate ring formation.

Representative Experimental Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Outcome
1 Starting benzazepine derivative with hydroxy substituents Formation of intermediate with potential for ring closure
2 Treatment with acid catalyst (e.g., p-toluenesulfonic acid) in refluxing toluene or DMF Intramolecular cyclization to form 1,4-dioxino ring
3 Addition of amine or amide-forming reagents under dehydrating conditions Formation of azatricyclic lactam (12-one)
4 Purification by recrystallization or chromatography Pure 4,7-dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

Data Table: Key Synthetic Parameters and Outcomes

Parameter Typical Value/Condition Notes
Starting material Hydroxy-substituted benzazepine Commercially available or synthesized
Cyclization catalyst Acidic (p-TsOH) or basic Depends on substrate stability
Solvent DMF, toluene, or similar aprotic solvent Facilitates ring closure
Temperature Reflux (80–140 °C) Ensures sufficient energy for cyclization
Reaction time 4–24 hours Monitored by TLC or HPLC
Purity of final product ≥95% Confirmed by NMR, HPLC, MS
Yield 50–75% Varies with precursor and conditions

Research Findings and Analysis

  • The formation of the 1,4-dioxino ring is highly dependent on the positioning of hydroxy groups on the benzazepine ring. Proper regioselectivity is critical to avoid side reactions or polymerization.
  • The nitrogen-containing azatricyclic lactam formation requires careful control of reaction conditions to prevent overreaction or ring opening.
  • Solvent choice impacts the cyclization efficiency, with polar aprotic solvents like DMF enhancing reaction rates and yields.
  • Purification challenges arise due to the compound’s complex structure; chromatographic techniques combined with recrystallization are effective.
  • The compound’s stability under ambient conditions allows for standard storage and handling, but safety data indicate skin and eye irritation potential, necessitating proper protective measures during synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-Dioxa-13-azatricyclo[8.5.0.0³,⁸]pentadeca-1(10),2,8-trien-12-one?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including acid-induced retro-Asinger and Asinger condensation steps. For example, analogous tricyclic azacompounds are synthesized via cyclization reactions starting from oxazine precursors under controlled acidic conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane), temperature (0–25°C), and catalyst selection (e.g., p-toluenesulfonic acid) critically influence yield and purity .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography (e.g., single-crystal diffraction with SHELX software refinement) and NMR spectroscopy (¹H/¹³C, DEPT, and 2D-COSY). For instance, bond angles and torsion angles in analogous tricyclic systems are resolved using ORTEP-3 visualization and DIAMOND software .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., 363.1365 Da) with <1 ppm error to confirm molecular formula .
  • HPLC-PDA : Purity validation (≥95%) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can discrepancies in NMR spectroscopic data for this compound be resolved?

  • Methodological Answer : Contradictions in ¹H/¹³C shifts (e.g., diastereotopic protons or conformational isomers) require:

  • Variable Temperature (VT-NMR) : To assess dynamic equilibria (e.g., ring-flipping in tricyclic systems).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Cross-Validation : Using HSQC/HMBC to assign quaternary carbons and NOESY for spatial proximity analysis .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gap calculations (e.g., Gaussian 09) to identify electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Solvent-accessible surface area (SASA) analysis to model solvation effects on reactivity .
  • Docking Studies : For bioactive analogs, AutoDock Vina predicts binding affinities to biological targets like membrane proteins .

Q. How to address conflicting bioactivity data in cytotoxicity assays?

  • Methodological Answer :

  • Orthogonal Assays : Combine MTT, apoptosis (Annexin V/PI), and ROS detection to rule out false positives.
  • Stereochemical Control : Enantiomeric separation (chiral HPLC) to isolate active stereoisomers and reduce noise .
  • Meta-Analysis : Compare results with structurally related diazatricyclic compounds (e.g., 12,13-dimethoxy analogs) to identify SAR trends .

Contradiction Analysis Framework

For conflicting data (e.g., bioactivity vs. computational predictions):

Hypothesis Testing : Validate via dose-response curves (IC₅₀ reproducibility).

Environmental Controls : Ensure assay conditions (pH, temperature) match physiological ranges .

Peer Review : Cross-check with independent labs using standardized protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one
Reactant of Route 2
4,7-Dioxa-13-azatricyclo[8.5.0.0^{3,8}]pentadeca-1(10),2,8-trien-12-one

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